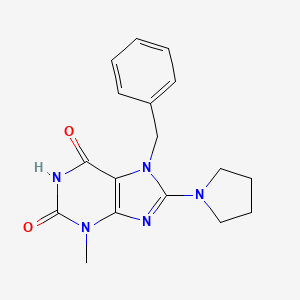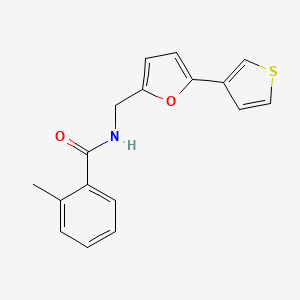
7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione, also known as BMIPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in the diagnosis of various heart diseases. BMIPP is a radiopharmaceutical agent that is used in nuclear medicine imaging techniques to observe the functioning of the heart muscles.
Wirkmechanismus
7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is taken up by the heart muscles through a process called fatty acid metabolism. The heart muscles use fatty acids as a source of energy, and 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is structurally similar to fatty acids. Therefore, 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is taken up by the heart muscles in a similar manner to fatty acids. Once inside the heart muscles, 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is converted into a radioactive compound, which emits gamma rays that can be detected by a gamma camera.
Biochemical and Physiological Effects:
7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione has been shown to have low toxicity and is well-tolerated by patients. 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is primarily used in the diagnosis of various heart diseases, such as myocardial infarction and ischemic heart disease. 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione has also been shown to have potential in the diagnosis of other diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is a valuable tool for the diagnosis of various heart diseases, as it allows doctors to observe the functioning of the heart muscles in a non-invasive manner. 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is also well-tolerated by patients and has low toxicity. However, 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione has limitations in terms of its sensitivity and specificity. 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is not able to detect all cases of heart disease, and false positives and false negatives can occur.
Zukünftige Richtungen
For the use of 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione in scientific research include the development of more sensitive and specific imaging techniques, the use of 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione in the diagnosis of other diseases, and the development of new treatments for certain heart diseases.
Synthesemethoden
The synthesis of 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione involves the reaction of 7-benzyl-3-methylxanthine with pyrrolidine and maleic anhydride. The reaction takes place in the presence of a solvent, such as toluene or chloroform, and a catalyst, such as triethylamine or pyridine. The resulting compound is then purified through various chromatographic techniques, such as column chromatography or HPLC.
Wissenschaftliche Forschungsanwendungen
7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is primarily used in nuclear medicine imaging techniques, such as single-photon emission computed tomography (SPECT) and positron emission tomography (PET), to observe the functioning of the heart muscles. 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is a radiopharmaceutical agent that is injected into the patient's bloodstream, where it is taken up by the heart muscles. The radiopharmaceutical emits gamma rays, which are detected by a gamma camera, allowing the doctors to observe the functioning of the heart muscles.
Eigenschaften
IUPAC Name |
7-benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-20-14-13(15(23)19-17(20)24)22(11-12-7-3-2-4-8-12)16(18-14)21-9-5-6-10-21/h2-4,7-8H,5-6,9-11H2,1H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMGIWNNMTYMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2796007.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2796012.png)
![N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2796013.png)
![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)-1-prop-2-enoylpyrrolidin-3-yl]acetamide](/img/structure/B2796014.png)
![4-(Cyclobutanecarbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2796016.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2796018.png)
![2-Chloro-1-[(1S,4S)-5-phenyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B2796021.png)
![1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2796024.png)
![[5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2796025.png)

